2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine
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Overview
Description
2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: Begin with a suitable purine derivative.
Alkylation: Introduce the allyl group through an alkylation reaction.
Thio Substitution: Substitute a thio group at the 6th position.
Glycosylation: Attach the beta-D-ribofuranosyl moiety through a glycosylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.
Purification: Techniques such as crystallization, chromatography, or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at different positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Inhibit Enzymes: Bind to the active site of enzymes, preventing their normal function.
Modulate Receptors: Interact with cellular receptors, altering signal transduction pathways.
Interfere with Nucleic Acids: Bind to DNA or RNA, affecting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-mercapto-9-(beta-D-ribofuranosyl)-9H-purine: Similar structure but with a mercapto group instead of an allyl thio group.
2-Amino-6-chloro-9-(beta-D-ribofuranosyl)-9H-purine: Similar structure but with a chloro group instead of an allyl thio group.
Uniqueness
2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine is unique due to the presence of the allyl thio group, which may confer specific chemical properties and biological activities not found in other similar compounds.
Properties
Molecular Formula |
C13H17N5O4S |
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Molecular Weight |
339.37 g/mol |
IUPAC Name |
(2R,4R,5R)-2-(2-amino-6-prop-2-enylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H17N5O4S/c1-2-3-23-11-7-10(16-13(14)17-11)18(5-15-7)12-9(21)8(20)6(4-19)22-12/h2,5-6,8-9,12,19-21H,1,3-4H2,(H2,14,16,17)/t6-,8+,9?,12-/m1/s1 |
InChI Key |
GAGKJRJONJAHEK-HRLNAYTHSA-N |
Isomeric SMILES |
C=CCSC1=NC(=NC2=C1N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
C=CCSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
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